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Compound of Interest

Compound Name: 3-Isopropoxybenzaldehyde

Cat. No.: B1298940

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isopropoxybenzaldehyde is a valuable aromatic aldehyde that serves as a versatile
building block in organic synthesis. Its unique substitution pattern, featuring a moderately bulky
isopropoxy group at the meta-position relative to the formyl group, offers distinct steric and
electronic properties that can be exploited in the synthesis of complex organic molecules. This
technical guide provides a comprehensive overview of the properties, synthesis, and reactivity
of 3-isopropoxybenzaldehyde, with a particular focus on its applications in the development
of novel therapeutic agents and functional materials. Detailed experimental protocols,
spectroscopic data, and graphical representations of synthetic workflows and biological
pathways are presented to facilitate its use in the laboratory.

Physicochemical and Spectroscopic Properties

3-Isopropoxybenzaldehyde is a colorless to light yellow liquid under standard conditions. A
summary of its key physicochemical and spectroscopic data is provided in the tables below.

Table 1: Physicochemical Properties of 3-
Isopropoxybenzaldehyde
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Property Value Reference
CAS Number 75792-33-5 N/A
Molecular Formula C10H1202 N/A
Molecular Weight 164.20 g/mol [1]

Boiling Point 110-113 °C at 2 Torr N/A
Density 1.036 g/cm3 (predicted) [2]
Appearance Colorless to light yellow liquid [2]

Table 2: Spectroscopic Data of 3-
Isopropoxybenzaldehyde
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Technique

Key Data and Interpretation

1H NMR

Predicted chemical shifts (CDCls, 400 MHz): &
9.98 (s, 1H, CHO), 7.50-7.40 (m, 2H, Ar-H),
7.20-7.10 (m, 2H, Ar-H), 4.65 (sept, 1H,
OCH(CHs)2), 1.35 (d, 6H, OCH(CHs)z2). The
aldehyde proton appears as a characteristic
singlet downfield. The aromatic protons exhibit a
complex splitting pattern in the aromatic region.
The isopropyl group shows a septet for the
methine proton and a doublet for the methyl

protons.

13C NMR

Predicted chemical shifts (CDCls, 101 MHz): &
192.5 (CHO), 159.0 (C-0), 137.5 (Ar-C), 129.8
(Ar-CH), 123.0 (Ar-CH), 121.0 (Ar-CH), 115.0
(Ar-CH), 70.0 (OCH), 22.0 (CHs). The aldehydic
carbon resonates significantly downfield. Six
distinct aromatic signals are expected due to the

meta-substitution.

IR (Infrared)

Key absorptions (neat, cm~1): ~2980 (C-H,
aliphatic), ~2870 (C-H, aliphatic), ~1700 (C=0,
aldehyde), ~1600, ~1580 (C=C, aromatic),
~1250 (C-0, ether). The strong carbonyl stretch

is a key diagnostic peak.

MS (Mass Spec.)

Key fragments (m/z): 164 ([M]*), 149 ([M-
CHs]*), 121 ([M-CsH~+]%), 93, 77. The molecular
ion peak is observed, along with characteristic
fragmentation patterns corresponding to the loss
of the isopropyl group and subsequent

rearrangements.

Synthesis of 3-Isopropoxybenzaldehyde

3-Isopropoxybenzaldehyde is readily synthesized from commercially available 3-

hydroxybenzaldehyde via a Williamson ether synthesis.
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Experimental Protocol: Synthesis of 3-
Isopropoxybenzaldehyde

Materials:

3-Hydroxybenzaldehyde

e 2-Bromopropane (or 2-iodopropane)

e Potassium carbonate (K2COs) or Potassium tert-butoxide

¢ Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

o Ethyl acetate

¢ Hexanes

e Brine

e Magnesium sulfate (MgSOa)

Procedure:

To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium
carbonate (1.5 eq).

 Stir the mixture at room temperature for 30 minutes.
e Add 2-bromopropane (1.2 eq) to the reaction mixture.

e Heat the reaction to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by
TLC.

« After completion, cool the reaction to room temperature and pour it into water.

o Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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o Combine the organic layers, wash with brine, dry over anhydrous MgSQOa4, and concentrate
under reduced pressure.

 Purify the crude product by column chromatography on silica gel (eluent: ethyl
acetate/hexanes gradient) to afford 3-isopropoxybenzaldehyde as a colorless oil.

A visual representation of this synthetic workflow is provided below.
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Synthetic workflow for 3-isopropoxybenzaldehyde.
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Reactivity and Applications in Organic Synthesis

The aldehyde functionality of 3-isopropoxybenzaldehyde allows for a wide range of chemical
transformations, making it a valuable precursor for the synthesis of more complex molecules.

Ruthenium-Catalyzed C-H Oxygenation

3-Isopropoxybenzaldehyde can be utilized in ruthenium-catalyzed, aldehyde-assisted C-H
oxygenation reactions to produce ortho-hydroxy arylaldehydes. This transformation is highly
valuable for introducing functionality at a typically unreactive C-H bond.

Generalized Experimental Protocol:

e In a sealed tube, combine 3-isopropoxybenzaldehyde (1.0 eq), a ruthenium catalyst (e.g.,
[Ru(p-cymene)Clz]z, 2.5 mol%), a silver carboxylate oxidant (e.g., AQOAc, 2.0 eq), and a
carboxylic acid solvent (e.g., hexafluoroisopropanol).

e Heat the mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 h).
 After cooling, the reaction mixture is filtered and concentrated.

e The residue is then purified by column chromatography to yield the corresponding ortho-
hydroxylated product.

Other Key Reactions

o Wittig Reaction: Reacts with phosphorus ylides to form substituted styrenes.

» Aldol Condensation: Undergoes condensation with enolates of ketones or esters to form a,[3-
unsaturated carbonyl compounds.

e Reductive Amination: Can be converted to the corresponding amine via reaction with an
amine in the presence of a reducing agent.

o Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard
oxidizing agents.
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e Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing
agents like sodium borohydride.

Application in Drug Discovery and Development

The 3-isopropoxybenzaldehyde scaffold is a key component in the synthesis of various
biologically active molecules. Its derivatives have shown promise in targeting a range of
diseases.

Synthesis of Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are a family of enzymes that regulate intracellular levels of cyclic
nucleotides (CAMP and cGMP). Inhibitors of PDEs have therapeutic applications in a variety of
diseases, including cardiovascular disorders, respiratory diseases, and neurological conditions.
The 3-isopropoxyphenyl moiety can be incorporated into heterocyclic scaffolds to generate
potent and selective PDE inhibitors. For instance, a hypothetical synthetic route could involve
the condensation of 3-isopropoxybenzaldehyde with a suitable active methylene compound,
followed by cyclization to form a dihydropyridinone core, a common feature in many PDE3/4
inhibitors.[1]

Development of Antiviral Agents

The structural features of 3-isopropoxybenzaldehyde can be utilized in the design of novel
antiviral agents. For example, it can serve as a starting material for the synthesis of chalcones
and other flavonoids, which have been reported to exhibit antiviral activities. A plausible
synthetic approach would involve the Claisen-Schmidt condensation of 3-
isopropoxybenzaldehyde with an appropriate acetophenone derivative.

A hypothetical signaling pathway illustrating the mechanism of action of a PDE inhibitor derived
from 3-isopropoxybenzaldehyde is depicted below.
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Hypothetical signaling pathway of a PDE inhibitor.

3-Isopropoxybenzaldehyde is a readily accessible and highly versatile chemical intermediate
with significant potential in organic synthesis. Its utility extends from fundamental
transformations to the construction of complex, biologically active molecules. This guide has
provided a detailed overview of its properties, synthesis, and reactivity, highlighting its
importance as a building block for researchers in academia and industry, particularly in the
fields of medicinal chemistry and materials science. The provided experimental protocols and
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spectroscopic data serve as a practical resource for the effective utilization of this valuable
compound in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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